Cas no 2228705-66-4 (3-amino-1-{1-(tert-butoxy)carbonylpiperidin-2-yl}cyclobutane-1-carboxylic acid)

3-Amino-1-{1-(tert-butoxy)carbonylpiperidin-2-yl}cyclobutane-1-carboxylic acid is a specialized intermediate in organic synthesis, featuring both a cyclobutane and piperidine scaffold with a Boc-protected amine group. Its rigid cyclobutane structure enhances conformational control, making it valuable for designing peptidomimetics and constrained analogs in medicinal chemistry. The tert-butoxycarbonyl (Boc) group provides selective deprotection capabilities, enabling further functionalization under mild acidic conditions. The carboxylic acid moiety offers versatility for coupling reactions, facilitating integration into larger molecular frameworks. This compound is particularly useful in the development of bioactive molecules, where precise stereochemistry and stability are critical. Its well-defined reactivity profile ensures consistent performance in complex synthetic pathways.
3-amino-1-{1-(tert-butoxy)carbonylpiperidin-2-yl}cyclobutane-1-carboxylic acid structure
2228705-66-4 structure
Product Name:3-amino-1-{1-(tert-butoxy)carbonylpiperidin-2-yl}cyclobutane-1-carboxylic acid
CAS No:2228705-66-4
MF:C15H26N2O4
MW:298.377944469452
CID:5996136
PubChem ID:165687392
Update Time:2025-08-05

3-amino-1-{1-(tert-butoxy)carbonylpiperidin-2-yl}cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-{1-(tert-butoxy)carbonylpiperidin-2-yl}cyclobutane-1-carboxylic acid
    • EN300-1889334
    • 3-amino-1-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}cyclobutane-1-carboxylic acid
    • 2228705-66-4
    • Inchi: 1S/C15H26N2O4/c1-14(2,3)21-13(20)17-7-5-4-6-11(17)15(12(18)19)8-10(16)9-15/h10-11H,4-9,16H2,1-3H3,(H,18,19)
    • InChI Key: NKVCFZIJFFUHMM-UHFFFAOYSA-N
    • SMILES: OC(C1(CC(C1)N)C1CCCCN1C(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 298.18925731g/mol
  • Monoisotopic Mass: 298.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 92.9Ų

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3-amino-1-{1-(tert-butoxy)carbonylpiperidin-2-yl}cyclobutane-1-carboxylic acid Related Literature

Additional information on 3-amino-1-{1-(tert-butoxy)carbonylpiperidin-2-yl}cyclobutane-1-carboxylic acid

3-Amino-1-{1-(tert-Butoxy)carbonylpiperidin-2-yl}cyclobutane-1-carboxylic Acid (CAS No. 2228705-66-4): An Emerging Compound in Medicinal Chemistry

3-Amino-1-{1-(tert-butoxy)carbonylpiperidin-2-yl}cyclobutane-1-carboxylic acid (CAS No. 2228705-66-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to as ABC-Piperidine, is characterized by its complex cyclic structure, which includes a cyclobutane ring, an amino group, and a tert-butoxycarbonyl (Boc) protected piperidine moiety. These structural elements contribute to its high chemical stability and potential for diverse biological activities.

The synthesis of 3-amino-1-{1-(tert-butoxy)carbonylpiperidin-2-yl}cyclobutane-1-carboxylic acid involves several intricate steps, including the formation of the cyclobutane ring, the introduction of the amino group, and the protection of the piperidine moiety with a Boc group. Recent advancements in synthetic chemistry have made it possible to produce this compound with high yield and purity, making it more accessible for research and development purposes.

In terms of its biological activity, 3-amino-1-{1-(tert-butoxy)carbonylpiperidin-2-yl}cyclobutane-1-carboxylic acid has shown promising results in various preclinical studies. One of the key areas of interest is its potential as a modulator of G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes and are targets for many therapeutic drugs. Studies have demonstrated that this compound can selectively bind to specific GPCRs, modulating their activity in a manner that could be beneficial for treating conditions such as neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes.

Another area of research focuses on the anti-inflammatory properties of 3-amino-1-{1-(tert-butoxy)carbonylpiperidin-2-yl}cyclobutane-1-carboxylic acid. In vitro and in vivo experiments have shown that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 3-amino-1-{1-(tert-butoxy)carbonylpiperidin-2-yl}cyclobutane-1-carboxylic acid have also been extensively studied. Initial findings suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a therapeutic agent. The compound exhibits good oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens.

In addition to its therapeutic potential, 3-amino-1-{1-(tert-butoxy)carbonylpiperidin-2-yl}cyclobutane-1-carboxylic acid has also been explored as a tool compound in chemical biology research. Its ability to selectively modulate specific biological pathways makes it valuable for understanding the mechanisms underlying various diseases and for identifying new drug targets. Researchers are using this compound to investigate the role of specific GPCRs in disease pathogenesis and to develop more effective therapies.

The safety profile of 3-amino-1-{1-(tert-butoxy)carbonylpiperidin-2-yl}cyclobutane-1-carboxylic acid has been evaluated through extensive preclinical toxicology studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, 3-amino-1-{1-(tert-butoxy)carbonylpiperidin-2-yl}cyclobutane-1-carboxylic acid (CAS No. 2228705-66-4) represents an exciting advancement in medicinal chemistry with potential applications in multiple therapeutic areas. Its unique structural features, combined with its promising biological activities and favorable pharmacokinetic properties, make it a valuable candidate for further development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the future of drug discovery and development.

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